molecular formula C12H18Br2N2O4S2 B14662707 S-2-((5-(3,5-Dibromo-2-pyridyloxy)pentyl)amino)ethyl hydrogen thiosulfate CAS No. 41287-01-8

S-2-((5-(3,5-Dibromo-2-pyridyloxy)pentyl)amino)ethyl hydrogen thiosulfate

Cat. No.: B14662707
CAS No.: 41287-01-8
M. Wt: 478.2 g/mol
InChI Key: YSKCXFJVTRCGGD-UHFFFAOYSA-N
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Description

S-2-((5-(3,5-Dibromo-2-pyridyloxy)pentyl)amino)ethyl hydrogen thiosulfate is a complex organic compound with the molecular formula C12H18Br2N2O4S2 and a molecular weight of 478.22 g/mol . This compound is characterized by the presence of a thiosulfate group, a dibromo-substituted pyridine ring, and an aminoethyl chain. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of S-2-((5-(3,5-Dibromo-2-pyridyloxy)pentyl)amino)ethyl hydrogen thiosulfate typically involves multiple steps:

    Formation of the Dibromo-Pyridine Intermediate: The initial step involves the bromination of 2-pyridinol to obtain 3,5-dibromo-2-pyridinol.

    Etherification: The dibromo-pyridinol is then reacted with 5-bromopentanol under basic conditions to form 5-(3,5-dibromo-2-pyridyloxy)pentanol.

    Amination: The resulting compound is then subjected to amination with ethylenediamine to form 5-(3,5-dibromo-2-pyridyloxy)pentylamine.

    Thiosulfation: Finally, the amine is reacted with thiosulfuric acid to yield this compound.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

S-2-((5-(3,5-Dibromo-2-pyridyloxy)pentyl)amino)ethyl hydrogen thiosulfate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfate derivatives, while substitution reactions can produce various substituted pyridine derivatives .

Scientific Research Applications

S-2-((5-(3,5-Dibromo-2-pyridyloxy)pentyl)amino)ethyl hydrogen thiosulfate has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in drug development.

    Industry: It may be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of S-2-((5-(3,5-Dibromo-2-pyridyloxy)pentyl)amino)ethyl hydrogen thiosulfate involves its interaction with specific molecular targets and pathways:

Properties

CAS No.

41287-01-8

Molecular Formula

C12H18Br2N2O4S2

Molecular Weight

478.2 g/mol

IUPAC Name

3,5-dibromo-2-[5-(2-sulfosulfanylethylamino)pentoxy]pyridine

InChI

InChI=1S/C12H18Br2N2O4S2/c13-10-8-11(14)12(16-9-10)20-6-3-1-2-4-15-5-7-21-22(17,18)19/h8-9,15H,1-7H2,(H,17,18,19)

InChI Key

YSKCXFJVTRCGGD-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=NC(=C1Br)OCCCCCNCCSS(=O)(=O)O)Br

Origin of Product

United States

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